Product packaging for Carbazocine(Cat. No.:CAS No. 15686-38-1)

Carbazocine

Cat. No.: B1144242
CAS No.: 15686-38-1
M. Wt: 320.5 g/mol
InChI Key: MMGJNINGVUMRFI-KAOUJKNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazocine is a synthetic chemical compound of significant interest in foundational neuropharmacology research. Its core research value lies in its potential as a voltage-gated sodium channel (VGSC) blocker. By preferentially binding to the inactivated state of these channels, it is investigated for its ability to inhibit high-frequency, repetitive firing of action potentials in neuronal cells, thereby stabilizing neural membranes and reducing synaptic transmission . This mechanism is a key area of study for understanding and modulating abnormal neuronal excitability. Preclinical research explores the applications of this compound in models of neurological activity. Its structural relationship to other neuroactive dibenzazepine compounds makes it a relevant tool for scientists investigating pathways involved in central nervous system function . Researchers utilize this compound in vitro to advance the understanding of ion channel pharmacology and neural circuitry. This compound is supplied exclusively for laboratory research purposes. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experiments must be conducted by trained professionals in accordance with institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2 B1144242 Carbazocine CAS No. 15686-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15686-38-1

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,12S)-20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C22H28N2/c1-2-7-19-16(5-1)17-13-20-18-6-3-4-10-22(18,21(17)23-19)11-12-24(20)14-15-8-9-15/h1-2,5,7,15,18,20,23H,3-4,6,8-14H2/t18?,20-,22-/m0/s1

InChI Key

MMGJNINGVUMRFI-KAOUJKNGSA-N

Isomeric SMILES

C1CC[C@]23CCN([C@H](C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Synonyms

Carbazocine

Origin of Product

United States

Ii. Synthetic Methodologies for Carbazocine and Analogues

Elucidation of Classical Total Synthesis Routes for Carbazocine

The initial total syntheses of this compound laid the groundwork for subsequent synthetic efforts. These routes are characterized by their multi-step nature and focus on the strategic construction of the core carbazole (B46965) and the fused eight-membered ring system.

The classical approaches to this compound synthesis often commence with the construction of a substituted carbazole nucleus. A common strategy involves the Fischer indole (B1671886) synthesis or related methods to form the carbazole core. Subsequent steps focus on the annulation of the eight-membered ring.

A key transformation in many classical syntheses is the Dieckmann condensation or a related intramolecular cyclization to form the eight-membered ring. For instance, a suitably functionalized carbazole derivative, often bearing ester and nitrile or two ester functionalities at the C1 and C8 positions, can be induced to cyclize. The resulting β-keto ester or related cyclic ketone then serves as a crucial intermediate.

Subsequent functional group manipulations, including reduction of the keto group and installation of the requisite methyl group, lead to the final this compound skeleton.

Table 1: Key Intermediates in a Classical this compound Synthesis

IntermediateStructureRole in Synthesis
Substituted CarbazoleA carbazole core with functional groups at C1 and C8Starting framework for ring annulation
Dinitrile or Diester PrecursorCarbazole with appended chains for cyclizationPrecursor for intramolecular cyclization
Cyclic β-Keto Ester/KetoneProduct of Dieckmann condensationKey intermediate for final functionalization

A significant challenge in the synthesis of this compound is the control of stereochemistry, particularly at the chiral centers within the eight-membered ring. In many of the earlier syntheses, stereochemical control was often not the primary focus, leading to the formation of racemic mixtures or diastereomers that required separation.

Regioselectivity is also a critical consideration, particularly during the initial functionalization of the carbazole nucleus and the subsequent cyclization. The choice of protecting groups and the specific reaction conditions are paramount in directing the reactions to the desired positions.

Development of Novel and Evolving Synthetic Strategies for this compound

In response to the limitations of classical routes, chemists have sought to develop more efficient and elegant synthetic strategies for this compound. These modern approaches often leverage new discoveries in catalysis and a greater emphasis on atom economy and environmental considerations.

More recent synthetic efforts have explored the use of transition metal catalysis to streamline the synthesis of the this compound framework. For example, palladium-catalyzed cross-coupling reactions can be employed to form key carbon-carbon bonds in the construction of the carbazole core or in the annulation of the eight-membered ring. These catalytic methods often proceed under milder conditions and with higher efficiency than their classical counterparts.

The principles of green chemistry are also beginning to influence the design of this compound syntheses. This includes the use of less hazardous solvents, minimizing the number of synthetic steps (and thus waste), and developing catalytic processes that can be run with high atom economy.

A major focus of modern synthetic work on this compound has been the development of chemo- and enantioselective methods. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, thereby avoiding the need for the separation of stereoisomers later in the synthesis.

For instance, asymmetric hydrogenations or reductions of ketone intermediates can be used to set the stereochemistry at specific chiral centers. Furthermore, enantioselective cyclization reactions are being explored to directly form the chiral eight-membered ring with high levels of stereocontrol. These advanced methodologies not only improve the efficiency of the synthesis but also provide access to specific stereoisomers of this compound for further study.

Table 2: Comparison of Classical and Modern Synthetic Approaches

FeatureClassical SynthesisModern Synthesis
Key Reactions Fischer indole synthesis, Dieckmann condensationPalladium-catalyzed cross-coupling, Asymmetric catalysis
Stereocontrol Often racemic or requires resolutionEnantioselective and diastereoselective methods
Efficiency Long, low overall yieldShorter, more atom-economical
Environmental Use of stoichiometric reagents, hazardous solventsCatalytic processes, greener solvents

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The systematic exploration of the chemical structure of this compound has been a cornerstone in understanding its interaction with opioid receptors. Through the design and synthesis of various analogues, researchers have been able to probe the structure-activity relationships (SAR) that govern the compound's pharmacological profile. This process involves targeted modifications of the this compound scaffold to identify key molecular features responsible for receptor affinity and functional activity.

Rational Design Principles for Structural Modifications

The design of this compound analogues is guided by established medicinal chemistry principles aimed at understanding and optimizing interactions with opioid receptors. mdpi.comguidetopharmacology.org Key areas of the molecule are systematically altered to map the binding pocket and enhance desired pharmacological properties like potency and selectivity.

Structure-activity relationship studies for various opioid ligands have demonstrated that modifications to certain parts of a molecule can significantly influence its function. nih.gov For instance, in the broader class of opioid compounds, the nature of the substituent on the tertiary amino group is a well-known determinant of activity, where different groups can confer agonist or antagonist properties. nih.gov Similarly, introducing heterocyclic ring systems can also modulate the pharmacological profile, often favoring antagonism. nih.gov

For this compound and related compounds, the primary areas for structural modification include:

The N-substituent: The group attached to the basic nitrogen atom is critical for determining the nature of the interaction with the opioid receptor.

The Carbazole Ring System: Introduction of various substituents onto the aromatic carbazole nucleus allows for the fine-tuning of electronic and steric properties, which can influence receptor binding affinity.

These rational design strategies are fundamental to developing new analogues with potentially improved therapeutic profiles. rsc.orgnih.gov

Synthetic Pathways to Specific this compound Derivatives and Homologues

The synthesis of this compound derivatives often relies on versatile and efficient chemical strategies that allow for the construction of the core carbazole structure and the introduction of diverse functional groups. Many approaches begin with the construction of a functionalized carbazole intermediate. rsc.org

Several methods have been developed for the synthesis of the carbazole skeleton itself. These can include transition metal-catalyzed cyclization reactions, such as those involving palladium or rhodium catalysts to form the tetrahydrocarbazole core from indole-tethered allenes. chim.it Other methods involve the intramolecular benzannulation of indoles using indole-appended Z-enoate propargylic alcohols to yield functionalized carbazoles. rsc.org

Once a suitable carbazole intermediate is obtained, further modifications can be made. For example, to create analogues with different substituents on the aromatic rings, cross-coupling reactions are frequently employed. Facile cross-coupling reactions can be used to create aryl-functionalized carbazole ligands. osti.gov

The introduction of substituents on the nitrogen atom is another key step. This is often achieved through standard N-alkylation or reductive amination procedures on a precursor molecule. For instance, the synthesis of certain pincer ligands involves the formylation of a dibrominated carbazole via a dilithiated intermediate, followed by a Schiff-base condensation. acs.org

Below is a table summarizing key synthetic strategies and the types of analogues produced:

Synthetic StrategyPrecursor/IntermediateResulting Analogue Type
Intramolecular BenzannulationIndole appended Z-enoate propargylic alcoholsFunctionalized carbazole-butenoates
Metal-Catalyzed CyclizationIndole-tethered allenesTetrahydrocarbazole core
Cross-Coupling ReactionsBrominated carbazole derivativesC-ring functionalized analogues
N-Alkylation / Reductive AminationDes-methyl this compound precursorN-substituted analogues

These synthetic methodologies provide a robust toolkit for medicinal chemists to generate a wide array of this compound analogues, facilitating comprehensive structure-activity relationship studies.

Iii. Molecular and Cellular Pharmacology of Carbazocine Preclinical Research Focus

Detailed Analysis of Carbazocine Receptor Binding Profiles and Affinities

This compound, a compound belonging to the benzomorphan (B1203429) class of opioids, has been a subject of preclinical research to delineate its interaction with various receptors. nih.gov The binding affinity of a compound to a receptor is a critical determinant of its pharmacological profile.

This compound is known to interact with opioid receptors. googleapis.com Opioids generally exert their effects by binding to three classical receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.gov The affinity of a particular opioid for each of these receptor subtypes dictates its specific pharmacological effects. painphysicianjournal.com For instance, while μ-opioid receptor (MOR) agonists are potent analgesics, they can also cause side effects like respiratory depression and sedation. nih.gov Kappa-opioid receptor (KOR) stimulation can also produce analgesia, but may be associated with dysphoria and diuresis. nih.gov Delta-opioid receptor (DOR) activation is linked to spinal and supraspinal analgesia. nih.gov

Studies on related benzomorphan derivatives, such as pentazocine (B1679294), have shown a preference for KOR and MOR over DOR. researchgate.net This selectivity is a key area of investigation for understanding the unique properties of compounds within this class. The enantioselectivity of binding is also a significant factor, with specific stereoisomers often showing higher affinity for certain receptor subtypes. nih.gov For example, in a series of 8-amino-2,6-methano-3-benzazocine derivatives, the (2R,6R,11R)-configuration was preferred for opioid receptor binding. nih.gov

Table 1: Opioid Receptor Binding Affinities of Related Benzomorphan Compounds This table presents data for compounds structurally related to this compound to provide context for potential binding profiles. Data for this compound itself is not sufficiently available in the public domain.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
(-)-Pentazocine3.2627.6 researchgate.net
MP12070.2315.620.39 elifesciences.org
MP12080.3419.280.28 elifesciences.org

Radioligand binding assays are the standard method for determining the affinity of a compound for a receptor. giffordbioscience.com These assays utilize a radiolabeled ligand that binds to the receptor of interest. nih.gov There are several types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors (Bmax) in a tissue and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.comperceptive.com

Competition assays: These assays measure the ability of an unlabeled compound (like this compound) to compete with a radioligand for binding to the receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. giffordbioscience.comperceptive.com

Kinetic assays: These determine the association (kon) and dissociation (koff) rate constants of a ligand, providing more detailed information about the binding interaction. perceptive.comsygnaturediscovery.com

These assays are typically performed using cell membranes prepared from cells expressing the specific receptor subtype or in tissue homogenates. nih.govelifesciences.org The amount of bound radioactivity is measured to quantify the interaction. sygnaturediscovery.com

Iv. Structure Activity Relationship Sar and Structural Biology of Carbazocine

Identification of Key Pharmacophores and Structural Motifs Essential for Carbazocine Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For opioid ligands like this compound, several key pharmacophoric elements, primarily derived from the study of morphine and its analogues, are considered essential for activity. mdpi.com

The fundamental pharmacophore for many opioids, which is present in the this compound scaffold, consists of:

Aromatic Ring: this compound possesses a carbazole (B46965) ring system, which includes an aromatic portion. This flat, hydrophobic region is crucial for van der Waals interactions within a corresponding hydrophobic pocket of the opioid receptor. mdpi.com

Basic Nitrogen Atom: The nitrogen atom within the piperidine-like ring system is a critical feature. At physiological pH, this amine is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a conserved, negatively charged aspartic acid residue in the opioid receptor binding site (e.g., Asp147 in the mu-opioid receptor). nih.govnih.gov This interaction is a primary anchor for the ligand within the receptor.

A Rigid Carbon Skeleton: The complex, multi-ring structure of this compound provides a rigid conformation. This pre-organizes the pharmacophoric elements into a specific spatial arrangement, reducing the entropic penalty upon binding to the receptor and contributing to high affinity.

These core features collectively enable this compound to fit within the opioid receptor's binding pocket and initiate the signaling cascade responsible for its analgesic effects.

Systematic Investigation of the Impact of Substituent Modifications on this compound Binding and Functional Activity

The core scaffold of this compound provides the foundation for receptor affinity, but the specific substituents attached to it fine-tune its potency, selectivity (for mu, delta, or kappa opioid receptors), and functional activity (agonist, antagonist, or partial agonist).

While specific studies on the modification of this compound's carbazole ring are not widely available, research on related benzomorphan (B1203429) and morphinan (B1239233) structures provides significant insights. Alterations to the aromatic A-ring in morphinans, such as the substitution of the phenolic hydroxyl group, can dramatically decrease binding affinity, highlighting the importance of this region for hydrogen bonding interactions. mdpi.com In the case of this compound, the indole (B1671886) nitrogen within the carbazole moiety introduces a unique electronic and hydrogen-bonding character compared to the simple phenyl ring of benzomorphans. Modifications at this position would be expected to significantly alter receptor interaction and selectivity. For instance, adding bulky groups or altering the electronic nature of the carbazole system could shift the binding preference between opioid receptor subtypes.

The most significant substituent on the this compound molecule is the cyclopropylmethyl group attached to the nitrogen atom. wikipedia.org This particular N-substituent is a well-established motif in opioid chemistry, known for conferring mixed agonist-antagonist or pure antagonist properties.

N-Substituent: In the broader class of benzomorphans and morphinans, replacing the N-methyl group (common in agonists like morphine) with an N-cyclopropylmethyl or N-allyl group often introduces antagonist activity, particularly at the mu-opioid receptor, while potentially retaining agonist activity at the kappa receptor. nih.gov This makes the N-cyclopropylmethyl group on this compound a critical determinant of its specific pharmacological profile.

The table below illustrates the general effects of N-substituent modifications on opioid activity, based on extensive research in the benzomorphan and morphinan families, which provides a predictive framework for this compound analogues.

N-SubstituentTypical Effect on Mu (µ) ReceptorTypical Effect on Kappa (κ) ReceptorRepresentative Compounds
Methyl (-CH₃)Strong AgonistAgonistMorphine, Codeine
Allyl (-CH₂CH=CH₂)Antagonist / Partial AgonistAgonistNalorphine
Cyclopropylmethyl Antagonist / Partial Agonist Agonist Cyclazocine (B1219694), Naltrexone
CyclobutylmethylAgonist / AntagonistAgonistButorphanol
PhenethylPotent AgonistAgonistPhenazocine

This table is illustrative and based on general findings for the morphinan and benzomorphan classes.

Stereochemistry is of paramount importance in the activity of benzomorphan-type opioids. These molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Biological systems, particularly receptors, are also chiral and will interact differently with each enantiomer. nih.gov

For benzomorphans, it is well-established that one enantiomer typically possesses the desired opioid activity, while the other is often significantly less active or may interact with different receptors altogether. nih.govnih.gov For example, studies on benzomorphan derivatives have shown that the (-)-(2R,6R,11R) enantiomers tend to bind to opioid receptors, whereas the (+)-(2S,6S,11S) enantiomers often show higher affinity for sigma receptors. nih.gov this compound has specific stereocenters, as indicated in its chemical notation, and its biological activity is dependent on this precise three-dimensional arrangement. nih.gov Any alteration or inversion of these stereocenters would be expected to drastically reduce or change its interaction with opioid receptors. This enantioselectivity underscores the highly specific, lock-and-key nature of the ligand-receptor interaction. unife.it

Computational Chemistry and Molecular Modeling of this compound-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding how ligands like this compound interact with their receptor targets at an atomic level. nih.govfrontiersin.org These techniques allow researchers to build predictive models of ligand binding, even in the absence of an experimental co-crystal structure.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nrfhh.com For this compound, docking simulations into the crystal structures of opioid receptors (e.g., mu-opioid receptor, PDB ID: 4DKL) would predict its binding pose and key interactions.

Based on docking studies of other benzomorphan and morphinan ligands, the binding site for this compound within the mu-opioid receptor is expected to involve the following key interactions: nih.govplos.org

Ionic Interaction: The protonated nitrogen of this compound would form a salt bridge with the carboxylate side chain of the highly conserved Aspartic Acid 147 (Asp147) in transmembrane helix 3 (TM3). This is considered the most critical anchoring interaction.

Hydrogen Bonding: The indole NH group of the carbazole ring could potentially act as a hydrogen bond donor to nearby residues.

Hydrophobic Interactions: The aromatic carbazole ring and the rigid aliphatic framework would engage in extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the binding pocket, such as Tyrosine (Tyr) , Tryptophan (Trp) , Isoleucine (Ile) , and Valine (Val) in transmembrane helices TM2, TM3, TM6, and TM7. nih.gov The N-cyclopropylmethyl group would also occupy a specific hydrophobic sub-pocket.

The table below summarizes the likely key interacting residues within the mu-opioid receptor binding site for a ligand with this compound's structure.

Interacting Residue (Example)Location (Transmembrane Helix)Type of InteractionCorresponding this compound Moiety
Asp147TM3Ionic Bond, Hydrogen BondProtonated Nitrogen
Tyr148TM3Hydrophobic (π-π stacking)Aromatic Carbazole Ring
His297TM6Hydrogen Bond / HydrophobicAromatic/Piperidine System
Trp293TM6HydrophobicAliphatic/Carbazole Rings
Ile296, Val300TM6/TM7HydrophobicAliphatic Rings / N-substituent
Tyr326TM7Hydrogen Bond / HydrophobicAromatic Carbazole Ring

This table represents a predicted binding model based on computational studies of related opioid ligands. nih.govnih.gov

These computational models provide a detailed hypothesis of how this compound binds, guiding further SAR studies and the design of new analogues with potentially improved pharmacological properties. The combination of SAR data and molecular modeling creates a powerful paradigm for understanding the complex interplay between chemical structure and biological function.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational flexibility and dynamic behavior of molecules over time. mdpi.com For compounds like this compound, which act on receptors such as opioid receptors, MD simulations provide critical insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes the receptor undergoes upon binding. nih.govrowan.edu

Researchers utilize MD simulations to study ligands within a simulated biological environment, typically a hydrated lipid bilayer mimicking a cell membrane, to understand how they interact with their receptor targets. nih.gov These simulations can reveal the accessible conformations of the ligand, the key amino acid residues involved in the interaction, and the allosteric effects that can modulate receptor function. nih.gov The simulations involve calculating the forces between atoms and using them to predict the subsequent atomic motions, generating a trajectory of the system's evolution over time, often on the scale of nanoseconds to microseconds. mdpi.com

While MD simulations have been extensively applied to the broader class of opioid ligands and their receptors, specific, published, large-scale MD simulation studies focusing exclusively on the conformational dynamics of this compound are not prominently detailed in available literature. nih.govmdpi.com However, the general methodologies applied to opioid receptors are directly relevant to understanding this compound's potential behavior.

Table 1: Typical Parameters for Molecular Dynamics Simulations of Opioid Receptor Systems

ParameterDescriptionTypical Values/SoftwareSource
Force Field A set of parameters to calculate the potential energy of the system.MARTINI, CHARMM, AMBER mdpi.com
System Setup The ligand and receptor are embedded in a model cell membrane (e.g., POPC) and solvated with water and ions.1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) with cholesterol nih.gov
Equilibration The system is gradually heated and pressurized to reach a stable state at a desired temperature and pressure (e.g., NVT, NPT ensembles).100 ps (NVT) followed by 100 ps (NPT) mdpi.com
Production Run The main simulation phase where data is collected for analysis.Nanoseconds (ns) to Microseconds (µs) mdpi.com
Analysis Trajectories are analyzed to understand binding modes, conformational changes, interaction energies, and dynamic networks.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Principal Component Analysis (PCA) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict analgesic activity based on molecular descriptors.

In one such study, QSAR models were developed using TOMOCOMD-CARDD descriptors, which are 2D descriptors that encode information about the molecular topology. uclv.edu.cu These models were trained on a database of compounds to classify them as either having analgesic properties or not. This compound was included in the dataset used for these virtual screening processes. uclv.edu.cu The results from these models indicated a very high probability of this compound being correctly classified as an analgesic compound, demonstrating the predictive power of the developed QSAR models. uclv.edu.cu

Table 2: QSAR Model Prediction for this compound Analgesic Activity

CompoundModel 1 Prediction (%)Model 2 Prediction (%)Model 3 Prediction (%)Overall ClassificationSource
This compound 99.4299.4598.77Analgesic uclv.edu.cu

These models, once validated, serve as valuable tools for the virtual screening of new, un-synthesized analogues, helping to prioritize compounds with a higher likelihood of desired activity for further development. uclv.edu.cuuclv.edu.cu

Structural Biology Approaches (e.g., Co-Crystallography, Cryo-Electron Microscopy) to Elucidate this compound-Receptor Complexes

Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are indispensable for determining the high-resolution, three-dimensional structures of protein-ligand complexes. mdpi.comthermofisher.com For this compound, which is known to be an opioid analgesic, obtaining the structure of it bound to an opioid receptor would provide definitive insights into its binding mode. onelook.comiiab.me

Recent advancements in cryo-EM, in particular, have revolutionized the study of G protein-coupled receptors (GPCRs), the family to which opioid receptors belong. thermofisher.commedicalnewstoday.com These techniques allow researchers to visualize the precise interactions between a ligand and the amino acid residues in the receptor's binding pocket. thermofisher.com This information is invaluable for structure-based drug design, enabling the rational optimization of ligands to improve affinity, selectivity, and functional properties. mdpi.comthermofisher.com

While the structures of all major opioid receptor subtypes have been solved in complex with various ligands, a specific co-crystal or cryo-EM structure featuring this compound has not been prominently published in the reviewed scientific literature. mdpi.comrcsb.orgelifesciences.org Nevertheless, the existing opioid receptor structures provide a robust framework for computational docking and modeling studies to predict how this compound and its analogues might bind. rcsb.orgdolor.org.co

Table 3: Examples of Solved Human Opioid Receptor Structures

ReceptorPDB IDMethodLigandSource
Kappa Opioid Receptor (KOR)6B73X-ray CrystallographyMP1104 mdpi.comelifesciences.org
Mu Opioid Receptor (MOR)9MQJCryo-Electron MicroscopyIsoquinuclidine Compound #020_E1 rcsb.org
Delta Opioid Receptor (DOR)4RWDX-ray CrystallographyNaltrindoleN/A
Kappa Opioid Receptor (KOR)7YITCryo-Electron MicroscopyNalfurafine mdpi.com

The detailed structural blueprints of these receptors guide the understanding of the structure-activity relationships for the entire class of opioid ligands, including this compound. dolor.org.co

Preclinical Research on this compound Remains Undisclosed

Following extensive investigation into scientific literature and publicly accessible data, it has been determined that specific preclinical pharmacokinetic and metabolism data for the chemical compound this compound is not available. This compound is recognized as an opioid analgesic belonging to the benzomorphan family; however, it was never commercially marketed. wikipedia.org This lack of market presence is the likely reason for the absence of published, in-depth preclinical studies required to detail its metabolic pathways, pharmacokinetic profile in animal models, and other disposition characteristics.

The provided outline requests a thorough analysis of this compound's preclinical research, including in vitro metabolic pathways and in vivo pharmacokinetic studies in animal models. Despite targeted searches for data on this compound and related benzomorphan structures, no specific studies were found that could provide the necessary information to populate the requested sections on its metabolism, absorption, distribution, excretion, and species-specific differences.

General information confirms that benzomorphans are a class of opioid compounds, and some, like pentazocine (B1679294) and dezocine, have been used as analgesics. wikipedia.org However, detailed research findings on the metabolism and pharmacokinetics are highly specific to each individual compound. Without dedicated studies on this compound, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the following sections cannot be generated:

V. Preclinical Pharmacokinetics and Metabolism Research of this compound (Non-Human Focus)

V. Preclinical Pharmacokinetics and Metabolism Research of Carbazocine Non Human Focus

In Vivo Pharmacokinetic Studies in Preclinical Animal Models (Excluding Clinical Outcomes)

Investigation of Species-Specific Differences in Carbazocine Disposition

There are no publicly available data to create the requested tables or provide detailed research findings for this compound.

Role of Drug Transporters in this compound Pharmacokinetics (e.g., efflux and uptake transporters)

Currently, there is a notable lack of publicly available scientific literature detailing the specific interactions of the chemical compound this compound with drug transporters in preclinical settings. Extensive searches of scholarly databases and scientific publications did not yield research findings or data tables related to the role of efflux (such as P-glycoprotein) or uptake transporters in the pharmacokinetic profile of this compound in any non-human model.

Drug transporters are critical proteins that govern the absorption, distribution, metabolism, and excretion (ADME) of many pharmacological agents. pharmaron.comfreemdict.com Efflux transporters, like P-glycoprotein (P-gp/ABCB1), and various uptake transporters, such as those from the Solute Carrier (SLC) family, play a pivotal role in determining a drug's concentration in various tissues, including its ability to cross biological barriers like the blood-brain barrier. mdpi.comscielo.org.co

The interaction of opioid compounds with these transporters is an active area of research. For instance, many opioids are known substrates for P-glycoprotein, which can limit their entry into the central nervous system. wikipedia.orgfrontiersin.org However, without specific in vitro or in vivo preclinical studies on this compound, it is not possible to ascertain whether it is a substrate, inhibitor, or inducer of any particular drug transporter. Such studies would typically involve experiments using cell lines that overexpress specific transporters (e.g., Caco-2 cells for P-gp) or studies in animal models where transporter function is altered. nih.gov

Interactive Data Table: Research Findings on this compound and Drug Transporters

Transporter Experimental System Key Findings
Data Not Available Data Not Available No published preclinical research findings on the interaction of this compound with drug transporters were identified.

Vi. Analytical Chemistry Methodologies for Carbazocine Research

Chromatographic Techniques for Carbazocine Detection and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of this compound and its related substances. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and validated for these purposes. nih.gov

HPLC is a widely utilized technique for the analysis of this compound due to its sensitivity, precision, and accuracy. nih.govjchemrev.com Reversed-phase HPLC (RP-HPLC) methods are commonly reported for the determination of this compound in both pure forms and pharmaceutical preparations. fabad.org.trmdpi.com The development of a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (analytical column), the mobile phase composition, flow rate, and detector wavelength.

A typical RP-HPLC method for this compound analysis might employ a C18 or C8 column. nih.govfabad.org.tr The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. nih.govmdpi.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and reproducibility. nih.govnih.gov UV detection is commonly performed at wavelengths ranging from 210 nm to 285 nm. nih.govnih.govmdpi.comnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. According to the International Conference on Harmonisation (ICH) guidelines, validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). fabad.org.trijcsrr.org For instance, a validated HPLC-UV method for carbamazepine (B1668303) demonstrated linearity over a concentration range of 0.25-25 µg/ml. fabad.org.tr Another study showed linearity in the range of 0.5–40 μg/ml, with a high correlation coefficient (R² > 0.999). nih.gov

Interactive Data Table: HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column µ-Bondapak C18 (150 mm × 4.6 mm) nih.gov Phenomenex Bondolone RP C18 (150 x 3.9 mm, 5 µm) fabad.org.tr Thermo C8 (250 x 4.6 mm, 5 µm) jchemrev.com
Mobile Phase Methanol:Water (50:50, v/v) nih.gov Acetonitrile:Milli-Q grade water (30:70 v/v) fabad.org.tr Acetonitrile:Isopropyl alcohol:Phosphate buffer pH 3 (36:15:49) jchemrev.com
Flow Rate 1 mL/min nih.gov 1 mL/min fabad.org.tr 1.2 mL/min jchemrev.com
Detection UV at 285 nm nih.gov UV at 220 nm fabad.org.tr UV at 220 nm jchemrev.com
Run Time 15 min nih.gov ~9 min fabad.org.tr Not specified

Gas chromatography is another analytical technique that can be applied to this compound analysis, particularly for its volatile derivatives. nih.gov However, GC is generally considered less suitable for the direct analysis of this compound due to its susceptibility to thermal degradation. mdpi.com To overcome this limitation, derivatization is often required to convert this compound into a more volatile and thermally stable compound before GC analysis.

For high-sensitivity and high-specificity analysis, particularly in complex matrices like biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of specific product ions, a process known as multiple reaction monitoring (MRM). nih.gov This provides excellent selectivity and sensitivity for quantification.

For example, a rapid tandem mass spectrometric method for the quantification of a related compound, oxcarbazepine, in human plasma has been developed and validated. nih.gov The MRM transitions were monitored to achieve a lower limit of quantification of 0.2 µg/mL. nih.gov Another study on carbamazepine reported a lower limit of quantification of 0.722 ng/mL. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. slideshare.nettaylorandfrancis.com These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. nih.govtaylorandfrancis.com ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment. slideshare.net The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. nih.govmdpi.com The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. A systematic vibrational spectroscopic analysis of carbamazepine has been carried out using FT-IR and FT-Raman spectral data, aided by theoretical calculations. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The absorption of UV or visible light by this compound can be correlated with the presence of chromophores, such as aromatic rings and conjugated systems. The UV spectrum of a compound, characterized by its wavelength of maximum absorbance (λmax), can be used for both qualitative and quantitative analysis. nih.gov For example, a UV spectroscopic method for carbamazepine involved preparing a standard solution and measuring its absorbance in the 200-400 nm range. ijcsrr.org

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for the structural elucidation and identification of chemical compounds. For a novel or sparsely studied compound like this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which is theoretically 320.2256 g/mol for its molecular formula C₂₂H₂₈N₂.

The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), provides a unique fingerprint for the molecule, aiding in its unequivocal identification. While no specific mass spectral data for this compound has been published, analysis of related benzomorphan (B1203429) structures suggests that fragmentation would likely occur at the N-cyclopropylmethyl group and through cleavages of the polycyclic ring system.

A hypothetical fragmentation table for this compound is presented below to illustrate the kind of data that would be generated in such an analysis. It is important to emphasize that this table is based on general principles of mass spectrometry and knowledge of related compounds, and not on experimental data for this compound.

Hypothetical Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₂H₂₈N₂
Exact Mass 320.2256
Hypothetical MS/MS Fragments (m/z)
[M+H]⁺ 321.2328
[M-C₃H₅]⁺ (loss of cyclopropyl) 280.1856
Further fragmentation of the benzomorphan core Various smaller m/z values

Electroanalytical Techniques for this compound Characterization

Electroanalytical methods offer sensitive and often rapid means for the analysis of electroactive compounds. Given the chemical structure of this compound, which contains tertiary amine and aromatic functionalities, it is expected to be electrochemically active and thus amenable to techniques such as voltammetry.

These techniques could be used to study its oxidation and reduction behavior, providing insights into its chemical properties and allowing for the development of quantitative analytical methods. However, a review of the current scientific literature reveals no published studies on the electroanalytical characterization of this compound. Research in this area would be novel and contribute to a more complete understanding of this compound's chemical profile.

Development of Bioanalytical Methods for this compound in Preclinical Biological Matrices

The development of robust bioanalytical methods is a prerequisite for studying the pharmacokinetics and metabolism of a compound in preclinical trials. For this compound, this would involve creating and validating assays to accurately measure its concentration in biological matrices such as plasma, blood, and tissue homogenates.

Typically, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the preferred approach due to its high sensitivity and selectivity. The development of such a method would entail optimization of several parameters, as outlined in the hypothetical data table below. As with the other analytical methodologies, there are currently no published bioanalytical methods specific to this compound.

Hypothetical Parameters for a Bioanalytical LC-MS/MS Method for this compound

Parameter Description
Chromatography
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water with formic acid
Flow Rate 0.5 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition (Precursor > Product) 321.2 > [hypothetical fragment ion]
Method Validation
Linearity Range 1 - 1000 ng/mL
Accuracy & Precision Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Matrix Effects To be assessed and minimized

Vii. Future Directions and Emerging Research Avenues for Carbazocine

Exploration of Novel and Sustainable Synthetic Pathways for Carbazocine and its Analogues

The complex, polycyclic architecture of this compound presents a considerable synthetic challenge. Future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of focus will include:

Green Chemistry Principles: Future syntheses will aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve atom economy. This involves exploring catalytic methods, reactions in aqueous media, and flow chemistry processes to enhance safety and efficiency.

Click Chemistry: The application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," offers a powerful tool for creating a library of this compound analogues. nih.gov By introducing an alkyne or azide (B81097) handle onto the this compound core, a diverse range of substituents can be appended, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, reacting a propargylated this compound intermediate with various organic azides could yield novel 1,2,3-triazole-tethered derivatives. nih.gov

Late-Stage Functionalization: Developing methods for C-H activation and other late-stage functionalization techniques would enable direct modification of the this compound scaffold. This approach avoids the need for de novo synthesis for each new analogue, providing a more streamlined path to novel compounds with potentially enhanced pharmacological profiles.

Synthetic StrategyTraditional ApproachNovel/Sustainable ApproachPotential Advantage for this compound Synthesis
Overall StrategyLinear synthesis with many steps.Convergent synthesis and late-stage functionalization.Higher yields, faster analogue generation.
CatalysisStoichiometric reagents.Transition metal or biocatalysis.Reduced waste, increased efficiency.
Analogue GenerationComplete de novo synthesis for each new molecule.Click chemistry and combinatorial approaches. nih.govRapid diversification of the this compound scaffold.
Environmental ImpactHigh use of hazardous solvents and reagents.Use of greener solvents, flow chemistry, improved atom economy.Increased safety and reduced environmental footprint.

Advanced Computational and Structural Biology Approaches in this compound Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with drug discovery. mdpi.combeilstein-journals.org For this compound, these methods can guide the rational design of analogues with optimized properties.

Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of opioid receptors (mu, delta, and kappa), SBDD is a powerful approach. nih.govnih.gov Molecular docking simulations can predict how this compound and its potential analogues bind to the orthosteric pocket of these receptors. beilstein-journals.orgnih.gov These models can identify key interactions, such as the salt bridge formed between the protonated amine of the ligand and a conserved aspartic acid residue in the receptor, and guide modifications to enhance affinity or selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models that correlate the physicochemical properties of known benzomorphan (B1203429) analogues with their biological activity. mdpi.com These models can then predict the activity of novel, unsynthesized this compound derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic nature of receptor-ligand interactions. beilstein-journals.org These simulations can reveal how the binding of a this compound analogue might induce specific conformational changes in the opioid receptor, which is crucial for understanding agonist versus antagonist activity and the potential for biased signaling.

AI and Machine Learning: The integration of artificial intelligence and machine learning is rapidly transforming drug discovery. silicos-it.be These technologies can analyze vast datasets to identify complex SARs, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired pharmacological profiles. silicos-it.bewiley.com

Computational MethodDescriptionApplication in this compound Research
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor. beilstein-journals.orgVisualize binding poses of this compound analogues in opioid receptors; guide design for improved affinity/selectivity.
QSARRelates chemical structure to biological activity quantitatively. mdpi.comPredict the analgesic potency of novel this compound derivatives before synthesis.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time. beilstein-journals.orgUnderstand the conformational changes in the receptor upon binding and the stability of the ligand-receptor complex.
Homology ModelingBuilds a 3D model of a protein based on a known experimental structure of a related protein. nih.govGenerate models for opioid receptor subtypes or variants for which crystal structures are unavailable.

Development of this compound-Based Molecular Probes for Receptor Mapping and In Vivo Imaging (Non-Clinical)

To better understand the biological actions of this compound, derivatives can be synthesized to act as molecular probes. These tools are essential for studying receptor distribution, trafficking, and engagement in cellular and preclinical models. universiteitleiden.nlmdpi.com

Fluorescent Probes: By covalently attaching a fluorophore (e.g., BODIPY, Cy3, Cy5) to a non-critical position on the this compound molecule, a fluorescent probe can be created. nih.govnih.gov Such probes allow for the visualization of opioid receptor localization and dynamics in living cells using advanced microscopy techniques like single-molecule microscopy (SMM). nih.gov This can reveal insights into receptor dimerization and mobility on the cell surface.

Photoaffinity Labels (PALs): Incorporating a photo-reactive group (e.g., an azido (B1232118) or diazirine group) into the this compound structure creates a PAL. nih.gov Upon photoactivation, this probe can form a covalent bond with its target receptor, enabling the identification and characterization of binding proteins through techniques like proteomics.

Activatable (Smart) Probes for In Vivo Imaging: For non-clinical in vivo studies, "smart" probes that are optically silent until they interact with their target can be designed. summitpharma.co.jpplos.org A this compound-based probe could be linked to a near-infrared (NIR) fluorophore and a quencher. Upon binding to its receptor in a target tissue, a conformational change or enzymatic cleavage could separate the fluorophore from the quencher, generating a detectable signal. nih.gov This would allow for real-time, non-invasive imaging of receptor engagement in animal models. plos.org

Probe TypeKey FeaturePotential ApplicationExample Technology
Fluorescent ProbeThis compound linked to a fluorophore. nih.govVisualize receptor localization and trafficking in cells.Single-Molecule Microscopy (SMM) nih.gov
Photoaffinity Label (PAL)This compound with a photo-reactive group. nih.govCovalently label and identify receptor binding sites.Proteomics-based target identification.
Activatable NIRF ProbeSignal is "turned on" upon target binding. summitpharma.co.jpnih.govNon-invasive, real-time imaging of receptor engagement in animal models.In Vivo Imaging Systems (IVIS) summitpharma.co.jpyoutube.com
Radiolabeled LigandThis compound incorporating a radioisotope (e.g., ³H, ¹¹C).Quantitative receptor binding assays and Positron Emission Tomography (PET) imaging.Autoradiography, PET Scanners.

Integration of this compound Research with Broader Chemical Biology and Systems Pharmacology Paradigms

The future of this compound research lies in its integration into broader, more holistic scientific frameworks. This involves moving from a single-target, single-molecule perspective to understanding how these compounds affect complex biological networks.

Chemical Biology: this compound and its analogues, particularly the molecular probes described above, are ideal tools for chemical biology. universiteitleiden.nl They can be used to interrogate the complexities of opioid receptor signaling, including ligand-directed biased signaling, receptor desensitization, and interactions with other proteins. nih.gov By using these chemical tools to perturb and observe biological systems, researchers can untangle the intricate pathways that govern opioid effects. mdpi.com

Systems Pharmacology: A systems pharmacology approach seeks to understand the effects of a drug on a whole-organism level. By combining data from SAR studies (7.1), computational modeling of on- and off-target interactions (7.2), and probe-based visualization of tissue distribution (7.3), a comprehensive model of this compound's pharmacology can be constructed. This paradigm helps to predict not only the desired analgesic effects but also potential side effects arising from interactions across multiple cell types and organ systems. scielo.org.mx This integrated approach is crucial for designing safer and more effective therapeutics based on the this compound scaffold.

Research AvenueKey OutputContribution to Chemical BiologyContribution to Systems Pharmacology
Novel Synthesis (7.1)Diverse library of analogues.Provides novel tools to probe biological space.Generates data for comprehensive SAR and QSAR models. mdpi.com
Computational Design (7.2)Predicted binding modes and off-targets. mdpi.combeilstein-journals.orgProvides hypotheses for target engagement to be tested with chemical probes.Creates network models of drug-target interactions across the proteome.
Molecular Probes (7.3)Tools for visualization and target ID. mdpi.comnih.govDirectly enables the study of protein function and interaction in native environments.Provides data on drug distribution and target engagement in tissues and whole organisms. plos.org

Q & A

Q. How to validate this compound’s therapeutic window in preclinical studies while adhering to ethical guidelines?

  • Answer : Use the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use. For example, employ in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vivo testing. In survival studies, define humane endpoints rigorously and include independent ethical review of protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.